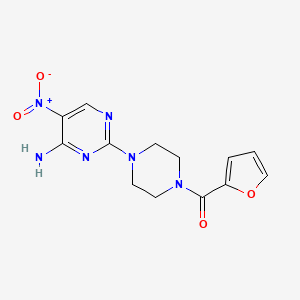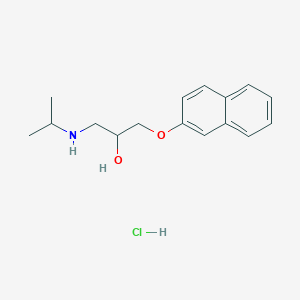
1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as DFTU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DFTU belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is not fully understood, but studies suggest that it acts by modulating various signaling pathways. In cancer cells, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to activate the p38 MAPK pathway, leading to apoptosis. In inflammation, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In cardiovascular research, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to activate the eNOS pathway, leading to improved endothelial function.
Biochemical and Physiological Effects
1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to induce apoptosis, inhibit cell proliferation, and block cell cycle progression. In inflammation, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In cardiovascular research, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation.
実験室実験の利点と制限
1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several advantages for lab experiments, including its synthetic availability, stability, and specificity. However, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea also has some limitations, including its potential toxicity and lack of selectivity for specific targets.
将来の方向性
There are several future directions for 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea research, including the development of more selective analogs, the investigation of its potential in combination therapies, and the exploration of its potential in other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea and its potential side effects.
合成法
The synthesis of 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea involves the reaction of 2,6-difluoroaniline with phenyl isocyanate to form 1-(2,6-difluorophenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form 1-(2,6-difluorophenyl)-3-azidomethylurea. Finally, the azide group is reduced using hydrogen gas and palladium on carbon to yield 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea.
科学的研究の応用
1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation studies have shown that 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In cardiovascular research, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to improve endothelial function and reduce oxidative stress.
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O/c16-11-7-4-8-12(17)14(11)19-15(24)18-9-13-20-21-22-23(13)10-5-2-1-3-6-10/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVOMKWBQPFXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2832277.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2832280.png)


![3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832283.png)

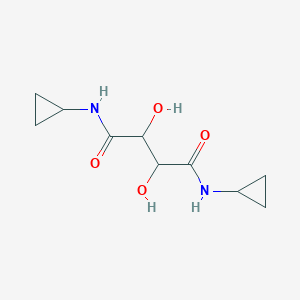

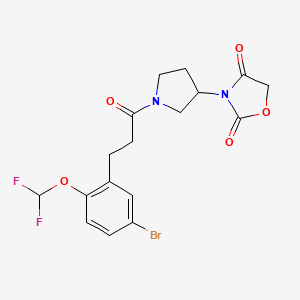
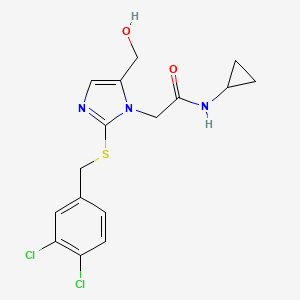
![2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2832289.png)
